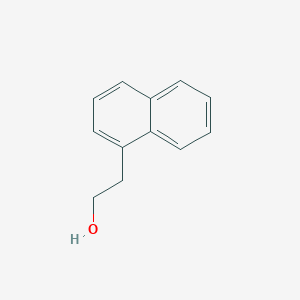

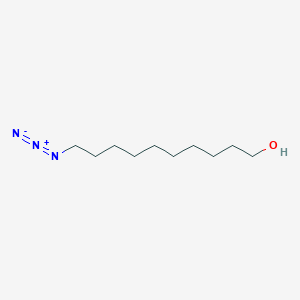

10-Azido-1-decanol

Overview

Description

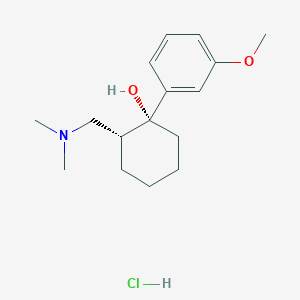

PD128907 hydrochloride is a potent and selective dopamine D3 receptor agonist. It has a high affinity for the D3 receptor, with an EC50 value of 0.64 nM, and exhibits 53-fold selectivity over the dopamine D2 receptor . This compound is widely used in scientific research to study the role of dopamine receptors in the brain and their involvement in various neurological and psychiatric disorders .

Mechanism of Action

Target of Action

10-Azido-1-decanol is an organic compound that is often used as a functional solvent and intermediate It is commonly used in organic synthesis and can participate in various reactions such as click chemistry reactions, chemical modifications, and ligand connections . These reactions can be applied in multiple fields such as chemical biology, drug development, and polymer chemistry .

Mode of Action

The mode of action of this compound involves its participation in various chemical reactions. In click chemistry reactions, for example, this compound can react with alkynes to form a stable triazole ring, a reaction that is often used for the modification of biomolecules .

Biochemical Pathways

Given its use in chemical biology and drug development, it can be inferred that the compound may interact with various biochemical pathways depending on the specific context of its application .

Pharmacokinetics

Its solubility in organic solvents such as chloroform and methanol suggests that it may have good bioavailability when administered in an appropriate formulation.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In the context of click chemistry reactions, for example, the compound can enable the selective and efficient modification of biomolecules, which can have various downstream effects depending on the specific molecules and cells involved .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity in click chemistry reactions can be affected by factors such as temperature, pH, and the presence of a suitable catalyst . Furthermore, the compound should be stored in a refrigerator and protected from light and moisture to maintain its stability .

Biochemical Analysis

Biochemical Properties

10-Azido-1-decanol is an important functional solvent and intermediate . It is often used in organic synthesis and can participate in various reactions, such as click chemistry reactions, chemical modifications, and ligand connections . These reactions can be applied in multiple fields, such as chemical biology, drug development, and polymer chemistry .

Molecular Mechanism

Its involvement in various reactions such as click chemistry reactions, chemical modifications, and ligand connections suggests that it may interact with a variety of biomolecules .

Metabolic Pathways

This compound can be incorporated into glycan structures chemically or by using existing biosynthetic pathways of mammalian cells . The azide moiety offers an ideal anchor to attach the modified glycan to surfaces, labels, peptides, or proteins .

Preparation Methods

The synthesis of PD128907 hydrochloride involves several steps. The chemical name of PD128907 hydrochloride is (4aR,10bR)-3,4a,4,10b-tetrahydro-4-propyl-2H,5H-1benzopyrano-[4,3-b]-1,4-oxazin-9-ol hydrochloride The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

PD128907 hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

PD128907 hydrochloride has numerous scientific research applications. In chemistry, it is used to study the properties and behavior of dopamine receptors . In biology, it helps researchers understand the role of dopamine in various physiological processes, such as neurotransmission and hormone regulation . In medicine, PD128907 hydrochloride is used to investigate potential treatments for neurological and psychiatric disorders, including Parkinson’s disease, schizophrenia, and drug addiction . Additionally, it has applications in the pharmaceutical industry for the development of new drugs targeting dopamine receptors .

Comparison with Similar Compounds

PD128907 hydrochloride is unique in its high selectivity for dopamine D3 receptors compared to other dopamine receptor agonists. Similar compounds include pramipexole, rotigotine, and ropinirole, which also target dopamine receptors but with varying degrees of selectivity and affinity . For instance, pramipexole has a higher affinity for D2 receptors, while rotigotine and ropinirole have broader activity across multiple dopamine receptor subtypes . The high selectivity of PD128907 hydrochloride for D3 receptors makes it a valuable tool for studying the specific roles of these receptors in various physiological and pathological processes .

Properties

IUPAC Name |

10-azidodecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c11-13-12-9-7-5-3-1-2-4-6-8-10-14/h14H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSOCJQSZRBCJET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCO)CCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405133 | |

| Record name | 10-AZIDO-1-DECANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57395-48-9 | |

| Record name | 10-Azido-1-decanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57395-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-AZIDO-1-DECANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 57395-48-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl]oxidanyl](/img/structure/B15300.png)